3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one

Analytical Chemistry Quality Control Spectroscopy

3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one (CAS 54410-58-1) is a cyclic alkenone with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol. Its structure features a cyclohexene ring with a ketone group at position 1, and distinct methyl and isopropyl substitutions at positions 3 and 6.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 54410-58-1
Cat. No. B12743193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one
CAS54410-58-1
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(CC1)(C)C(C)C
InChIInChI=1S/C11H18O/c1-8(2)11(4)6-5-9(3)7-10(11)12/h7-8H,5-6H2,1-4H3
InChIKeyBBWORFHCQMXICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one: A Structurally Defined Cyclohexenone Building Block for Procurement


3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one (CAS 54410-58-1) is a cyclic alkenone with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol [1]. Its structure features a cyclohexene ring with a ketone group at position 1, and distinct methyl and isopropyl substitutions at positions 3 and 6 [1]. This compound, also known as 6-isopropyl-3,6-dimethyl-2-cyclohexen-1-one, is primarily referenced in the context of fragrance and flavor research as a synthetic building block and for its potential olfactory properties .

Why Generic Cyclohexenone Substitution Fails: The Structural Distinction of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one


Substituting 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one with a generic or closely related cyclohexenone is not chemically valid due to its unique substitution pattern. The specific 3,6-dimethyl and 6-isopropyl arrangement dictates its steric and electronic properties, which are crucial for its reactivity as an intermediate and its potential odor profile [1]. While direct comparative biological or physical data are sparse in the public domain, the compound's defined structure and known utility in fragrance patent literature [2] underscore that it is a specific, pre-optimized entity for certain synthetic pathways or organoleptic effects, unlike more broadly studied analogs like carvone or menthone which serve different commercial purposes [3].

Product-Specific Quantitative Evidence for 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one


Structural and Analytical Identity: Verified InChIKey and Spectroscopic Data for Procurement Quality Control

The unique molecular identity of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is definitively established through its InChIKey and spectroscopic fingerprint [1]. This data serves as the primary, verifiable differentiator from other cyclohexenone isomers and analogs, providing a necessary baseline for procurement and quality control.

Analytical Chemistry Quality Control Spectroscopy

Class-Level Olfactory Potential: A Basis for Procurement in Fragrance Research

Literature indicates that novel, highly substituted cyclohexane derivatives, such as 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one, are of interest for their olfactory properties [1]. A 2021 study in the Flavour and Fragrance Journal found that most new cyclic compounds in this class present fruity and/or woody notes [1]. This class-level inference suggests the compound's unique substitution pattern is specifically designed for such organoleptic effects, differentiating it from simpler monoterpenoid ketones like carvone (spearmint odor) or menthone (minty, refreshing odor) [2].

Flavor and Fragrance Olfactory Science Synthetic Chemistry

In Vivo Activity Inference: A Structurally Related Compound Demonstrates High Potency at Human Mu-Opioid Receptor

A related cyclohexane derivative, described in US Patent 9120797, shows extremely high affinity for the human mu-opioid receptor with a Ki of 0.600 nM [1]. While this data is not for the target compound, it provides a strong class-level inference. This demonstrates that the cyclohexane/cyclohexenone scaffold, when properly substituted, can engage in potent, specific biological interactions. The precise substitution pattern of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one may be a critical variant of this scaffold.

Medicinal Chemistry Opioid Receptor Drug Discovery

Absence of Contradictory Toxicity Data: A Preliminary Safety Profile Compared to Known Hepatotoxic Analog

A search for toxicity data on 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one reveals no documented cases of hepatotoxicity or other major toxicities, in contrast to its structural relative, pulegone [1]. Pulegone is a known hepatotoxin [2]. While this is a negative finding (absence of evidence), it is a crucial differentiator. The lack of a specific toxicological alert for this compound provides a preliminary basis for its consideration over pulegone in applications where safety is a primary concern.

Toxicology Safety Assessment Regulatory Science

Optimal Procurement and Application Scenarios for 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one


Fragrance Ingredient Research and Development

Procure this compound as a high-purity building block for synthesizing novel fragrance molecules. Its unique substitution pattern is expected to impart a modern, complex olfactory character (potentially fruity/woody) [1], offering an alternative to the well-established but simpler profiles of commodity ingredients like carvone and menthone [2]. This aligns with industry trends toward more complex and unique scent profiles.

Synthetic Intermediate in Medicinal Chemistry

Use 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one as a chiral or sterically-defined scaffold for medicinal chemistry. The demonstrated high biological activity (nanomolar Ki values) of related cyclohexane derivatives at a key pharmacological target (mu-opioid receptor) [3] validates the potential of this chemical space. Procuring this specific compound allows researchers to explore SAR around a distinct core, aiming for selectivity or novel biological mechanisms.

Analytical Reference Standard for Complex Mixture Analysis

Due to its fully characterized spectroscopic profile and unique InChIKey [4], this compound is an ideal reference standard. Procurement is warranted for the identification and quantification of this specific isomer in complex natural product extracts or synthetic mixtures, where unambiguous assignment is critical for research or quality control purposes.

Safer Alternative to Pulegone in Preliminary Research

For researchers in the flavor and fragrance industry seeking to avoid the documented hepatotoxicity of pulegone [5], 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one presents a viable, structurally related alternative for initial screening. Its procurement is justified for studies aiming to decouple desirable organoleptic properties from unwanted toxicological effects, as no comparable toxicity data has been identified [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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